(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a chemical compound belonging to the thiazole family, characterized by its unique structure that includes both nitrogen and sulfur atoms in its ring. This compound is primarily recognized for its potential applications in pharmaceutical chemistry, particularly as a precursor for various biologically active molecules.
The compound's molecular formula is , and it has a molecular weight of 247.32 g/mol. It is classified under the category of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound can be identified by its IUPAC name and various structural representations, including its InChI and SMILES notations:
The synthesis of (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves multi-step organic reactions. One common approach includes the condensation reaction between an appropriate thiazole derivative and hydroxylamine.
Key steps in the synthesis may include:
The molecular structure of (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine reveals a complex arrangement that contributes to its chemical reactivity and biological activity.
Key structural features include:
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3OS |
| Molecular Weight | 247.32 g/mol |
| InChI | InChI=1S/C12H13N3OS/c1... |
| Isomeric SMILES | CC1=C(SC(=N1)NC2=CC=CC=C2)/C(=N/O)/C |
The compound participates in various chemical reactions typical for hydroxylamines and thiazoles, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
The mechanism of action of (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways.
Potential mechanisms include:
The physical properties of (NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine include:
Chemical properties include:
Relevant data on solubility and stability are essential for practical applications in research.
This compound has significant potential in various scientific fields, particularly:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5